1-Methyl-3-(1-methylpiperidin-3-yl)-1H-indole
CAS No.:
Cat. No.: VC15958679
Molecular Formula: C15H20N2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2 |
|---|---|
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | 1-methyl-3-(1-methylpiperidin-3-yl)indole |
| Standard InChI | InChI=1S/C15H20N2/c1-16-9-5-6-12(10-16)14-11-17(2)15-8-4-3-7-13(14)15/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3 |
| Standard InChI Key | KHNKXESGIBRDNM-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCCC(C1)C2=CN(C3=CC=CC=C32)C |
Introduction
Structural Characteristics and Nomenclature
The compound’s name, 1-methyl-3-(1-methylpiperidin-3-yl)-1H-indole, indicates a dual substitution pattern:
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A methyl group at position 1 of the indole ring.
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A 1-methylpiperidin-3-yl group at position 3 of the indole.
Molecular Framework
The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperidine, a six-membered amine ring, introduces conformational flexibility and potential for hydrogen bonding. The 1-methyl group on the piperidine ring reduces basicity compared to unsubstituted piperidine, altering pharmacokinetic properties .
Table 1: Comparative Molecular Data for Related Indole-Piperidine Derivatives
The absence of literature on the 3-(1-methylpiperidin-3-yl) isomer suggests potential synthetic challenges or limited exploration of this specific regiochemistry.
Synthetic Pathways and Chirality Considerations
Synthesis of indole-piperidine hybrids typically involves N-alkylation, Suzuki couplings, or reductive amination. For example, racemic 3-(piperidin-3-yl)-1H-indoles are synthesized via hydrogenolysis of diastereomeric intermediates .
Key Steps in Analog Synthesis
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N-Alkylation: Reaction of racemic 3-(piperidin-3-yl)-1H-indole with chiral reagents like (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester yields diastereomers separable via HPLC .
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Chiral Resolution: X-ray crystallography confirms absolute configurations, as demonstrated for (3R,2R)- and (3S,2R)-diastereomers .
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Functionalization: Introduction of substituents (e.g., methoxy, fluoro) at indole positions 5 or 6 modulates receptor affinity .
For the target compound, introducing a methyl group at the indole’s 1-position would require protective strategies to avoid N-methylation of the piperidine.
Pharmacological Relevance and Receptor Interactions
Indole-piperidine derivatives are prominent in central nervous system (CNS) drug discovery. For instance:
5-HT₆ Receptor Antagonism
[3-[(1-Methylpiperidin-4-yl)methyl]arylsulfonyl]-1H-indoles exhibit nanomolar affinity for 5-HT₆ receptors (5-HT₆R), with IC₅₀ values < 10 nM in binding assays . These antagonists enhance cognitive function in preclinical models, suggesting potential for Alzheimer’s disease therapy.
Table 2: Pharmacological Profiles of Selected Analogs
The 1-methyl group on indole could sterically hinder receptor binding, necessitating molecular docking studies to assess its impact.
Physicochemical Properties and Druglikeness
While experimental data for the target compound are unavailable, predictions can be extrapolated:
Calculated Properties
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Hydrogen Bond Donors/Acceptors: 1/3 (indole NH and piperidine N).
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Polar Surface Area: ~30 Ų, suggesting moderate blood-brain barrier permeability.
Metabolic Stability
Crystallographic and Stereochemical Insights
X-ray studies of racemic 3-(piperidin-3-yl)-1H-indoles reveal:
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Racemic Conglomerates: Crystallize in non-centrosymmetric space groups (e.g., P212121) .
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True Racemates: Form centrosymmetric crystals when substituents enforce symmetric packing .
For the target compound, the 1-methyl group’s steric effects could perturb crystal packing, necessitating polymorph screening.
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